4-Chloro-2'-isopropyldiphenyl ether
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Overview
Description
4-Chloro-2’-isopropyldiphenyl ether is an organic compound that belongs to the class of ethers It is characterized by the presence of a chlorine atom and an isopropyl group attached to a diphenyl ether structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2’-isopropyldiphenyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another method involves the use of silver oxide (Ag_2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .
Industrial Production Methods
Industrial production of ethers, including 4-Chloro-2’-isopropyldiphenyl ether, often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes . Other industrial methods include the use of homogeneous Bronsted acids and Lewis acid-based transition metals as catalysts .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2’-isopropyldiphenyl ether undergoes various chemical reactions, including:
Oxidation: Ethers can form unstable peroxides through autoxidation, a self-propagating process.
Reduction: Reduction reactions typically involve the cleavage of the ether bond.
Substitution: Ethers can undergo nucleophilic substitution reactions, particularly in the presence of strong acids like HI or HBr.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and radical initiators.
Reduction: Reagents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Strong acids like HI or HBr are employed to cleave the ether bond.
Major Products Formed
Oxidation: Formation of peroxides and other oxidation products.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of alkyl halides and alcohols.
Scientific Research Applications
4-Chloro-2’-isopropyldiphenyl ether has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2’-isopropyldiphenyl ether involves its interaction with molecular targets and pathways. The compound can undergo protonation of the ether oxygen, forming a good leaving group that can be eliminated through S_N2, S_N1, or E1 reaction mechanisms . The specific pathways and molecular targets depend on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
4-Chloro-2’-isopropyldiphenyl ether can be compared with other ethers such as:
Diethyl ether: Commonly used as a solvent with a simpler structure.
Dipropyl ether: Similar in structure but lacks the chlorine and isopropyl groups.
Anisole (methyl phenyl ether): Contains a methoxy group instead of an isopropyl group.
Properties
Molecular Formula |
C15H15ClO |
---|---|
Molecular Weight |
246.73 g/mol |
IUPAC Name |
1-chloro-4-(2-propan-2-ylphenoxy)benzene |
InChI |
InChI=1S/C15H15ClO/c1-11(2)14-5-3-4-6-15(14)17-13-9-7-12(16)8-10-13/h3-11H,1-2H3 |
InChI Key |
WEUACCNNARDTLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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